(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by a benzodioxole core, a cyano-substituted propenamide chain, and a 4-chloro-3-sulfamoylphenyl group. Key structural features include:
- Benzodioxol-5-yl group: A fused aromatic ring system with two oxygen atoms, contributing to π-π stacking interactions and metabolic stability.
- 4-Chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl substituent: This moiety introduces steric bulk and electron-withdrawing effects, which may influence solubility and target affinity.
The molecular formula is inferred as C₂₄H₁₆Cl₂N₃O₅S (calculated molecular weight: ~539.4 g/mol).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5S/c24-17-3-1-2-4-19(17)28-34(30,31)22-11-16(6-7-18(22)25)27-23(29)15(12-26)9-14-5-8-20-21(10-14)33-13-32-20/h1-11,28H,13H2,(H,27,29)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJXGMKTJQLBLE-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide, often referred to as a benzodioxol derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.79 g/mol. The structure features a benzodioxole moiety, which is known for contributing various biological activities.
Biological Activity Overview
Research indicates that benzodioxol derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxol derivatives. For instance, a derivative similar to the compound exhibited significant activity against multiple cancer cell lines, with IC50 values ranging from 26 to 65 µM . In vivo assessments showed that certain derivatives effectively reduced blood glucose levels in diabetic mice, suggesting a multifaceted role in metabolic regulation and cancer therapy .
Case Study: Anticancer Efficacy
One study synthesized several benzodioxol carboxamide derivatives and evaluated their anticancer properties using MTS assays. The results indicated that compounds IIa and IIc were particularly effective against cancer cell lines while showing negligible toxicity towards normal cells (IC50 > 150 µM) . This underscores the potential for selective targeting of cancer cells without harming healthy tissues.
Antimicrobial Properties
Benzodioxol derivatives have also been investigated for their antimicrobial properties. A study focused on synthesized compounds bearing pharmacologically significant moieties reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains . This suggests that modifications in the chemical structure can enhance antimicrobial efficacy.
Enzyme Inhibition
The sulfamoyl group present in the compound is linked to various pharmacological activities, particularly enzyme inhibition. Derivatives containing this moiety have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table: Summary of Biological Activities
The mechanisms underlying the biological activities of benzodioxol derivatives often involve:
- Interaction with Protein Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), influencing cancer progression pathways .
- Inhibition of Metabolic Enzymes : The compounds can interfere with key metabolic enzymes, leading to altered cellular metabolism beneficial for therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Halogen vs. Fluorinated Groups
- Bromine () : Increases molecular weight (~500 vs. ~539) and lipophilicity, which may reduce metabolic clearance but exacerbate solubility challenges.
- Difluoromethylthio () : Introduces electronegativity and steric bulk, improving resistance to oxidative metabolism. The methyl group in further enhances hydrophobicity (density: 1.52 g/cm³ vs. target’s inferred ~1.5–1.6 range) .
Sulfamoyl vs. Methoxy/Cyano Groups
- The target’s sulfamoyl group enables hydrogen bonding (H-bond donors: 2; acceptors: 10), critical for target recognition. Analogs with methoxy () lose this capacity, reducing polar surface area (Predicted Topological Polar Surface Area for target: ~151 Ų vs. ~130 Ų for ) .
- The cyano group in all analogs may act as a Michael acceptor, enabling covalent inhibition—a feature absent in non-cyano derivatives.
Computational and Experimental Characterization
- SHELX () : Widely used for crystallographic refinement of analogous small molecules, confirming stereochemistry (e.g., Z-configuration in the target compound) .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including sulfonamide formation, benzodioxolyl incorporation, and stereospecific enamide coupling. A general approach may start with 4-chloro-3-[(2-chlorophenyl)sulfamoyl]aniline as the core scaffold, followed by condensation with a (Z)-configured cyanoenamide intermediate. Key intermediates include halogenated aromatic precursors and protected benzodioxole derivatives, as seen in analogous syntheses of sulfonamide-containing compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming connectivity and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry and configuration, while IR spectroscopy validates functional groups (e.g., cyanopropenamide C≡N stretch). Mass spectrometry (HRMS) confirms molecular weight . For crystallographic refinement, SHELXL is widely used to resolve structural ambiguities .
Q. How can researchers validate the purity of this compound prior to biological assays?
High-performance liquid chromatography (HPLC) with UV/Vis detection or LC-MS is recommended for purity assessment. Thin-layer chromatography (TLC) and melting point analysis serve as preliminary checks. For crystalline samples, differential scanning calorimetry (DSC) can detect polymorphic impurities .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when encountering low efficiency in the final coupling step?
Systematic optimization via Design of Experiments (DoE) is advised. Variables such as solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., DMAP for acylation) should be tested. Reaction monitoring via in-situ IR or LC-MS can identify kinetic bottlenecks. Evidence from flow-chemistry studies highlights the importance of continuous parameter adjustment for challenging reactions .
Q. What methodologies are recommended for resolving discrepancies between computational molecular modeling data and experimental crystallographic results?
Discrepancies may arise from solvent effects or conformational flexibility. Refine computational models using density functional theory (DFT) with implicit solvent corrections. Cross-validate crystallographic data using SHELXL for refinement and ORTEP-3 for visualization of thermal ellipsoids and hydrogen bonding networks. If torsional angles disagree, consider dynamic effects via molecular dynamics (MD) simulations .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
Conduct a meta-analysis of assay conditions (e.g., cell lines, incubation times, and solvent controls). Validate target engagement using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Statistical modeling (e.g., ANOVA) can identify confounding variables, as emphasized in research chemistry curricula .
Q. What strategies are effective for determining the stereochemical stability of the (Z)-configured enamide under physiological conditions?
Perform accelerated stability studies in buffered solutions (pH 4–8) at 37°C, monitored by chiral HPLC or circular dichroism (CD) spectroscopy. Computational studies (e.g., transition state analysis) can predict isomerization barriers. For crystallographic validation, use SHELXS to solve twinned crystals if isomerization occurs during crystallization .
Methodological Considerations
- Crystallographic Analysis : For complex structures with sulfonamide and benzodioxole groups, employ SHELXTL for structure solution and WinGX for data integration. Address disorder using PART instructions in SHELXL .
- Stereochemical Control : Use Mitsunobu conditions or asymmetric catalysis (e.g., chiral oxazaborolidines) to enforce (Z)-configuration during enamide synthesis, as demonstrated in benzofuran-derived natural product syntheses .
- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like the Cambridge Structural Database (CSD) or PubChem. Cross-reference with analogous compounds, such as N-(4-chlorophenyl)benzamide derivatives, to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
